4-Methyl-6-nitrobenzene-1,3-diamine
Description
4-Methyl-6-nitrobenzene-1,3-diamine is a nitro-substituted aromatic diamine with a methyl group at position 4 and a nitro group at position 6. Its molecular formula is C₇H₉N₃O₂, and it serves as a critical intermediate in organic synthesis, particularly for heterocyclic compounds and dyes.
Properties
IUPAC Name |
4-methyl-6-nitrobenzene-1,3-diamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9N3O2/c1-4-2-7(10(11)12)6(9)3-5(4)8/h2-3H,8-9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XZLZKVFCZDXISH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1N)N)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9N3O2 | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70600576 | |
| Record name | 4-Methyl-6-nitrobenzene-1,3-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70600576 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
167.17 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6219-88-1 | |
| Record name | 4-Methyl-6-nitrobenzene-1,3-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70600576 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Methyl-6-nitrobenzene-1,3-diamine typically involves a multi-step process starting from benzene. The key steps include nitration, reduction, and amination. For instance, the nitration of benzene can be achieved using a mixture of concentrated nitric and sulfuric acids to introduce the nitro group. Subsequent reduction of the nitro group to an amino group can be carried out using reducing agents such as iron and hydrochloric acid.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity of the final product. Continuous flow reactors and automated systems are often employed to optimize the production process and minimize the risk of hazardous reactions .
Chemical Reactions Analysis
Types of Reactions: 4-Methyl-6-nitrobenzene-1,3-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form nitroso derivatives.
Reduction: Reduction of the nitro group to an amino group using reducing agents like iron and hydrochloric acid.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or hydrogen peroxide in acidic or basic conditions.
Reduction: Iron and hydrochloric acid or catalytic hydrogenation.
Substitution: Electrophiles such as bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Formation of nitroso derivatives.
Reduction: Formation of diamines.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
4-Methyl-6-nitrobenzene-1,3-diamine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds, including dyes and pigments.
Biology: Investigated for its potential use in biochemical assays and as a building block for biologically active molecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-Methyl-6-nitrobenzene-1,3-diamine involves its interaction with molecular targets such as enzymes and receptors. The compound can act as an inhibitor or activator of specific biochemical pathways, depending on its structure and the nature of the target. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogs and Substituent Effects
The compound’s key structural analogs differ in nitro or methyl group positions, influencing reactivity, stability, and applications. Below is a comparative analysis:
Table 1: Structural and Functional Comparison of 4-Methyl-6-nitrobenzene-1,3-diamine and Analogs
*Similarity scores derived from structural databases; variability reflects differences in calculation methods .
Key Observations:
Nitro Group Position :
- The 6-nitro isomer (target compound) places the nitro group para to the methyl group, creating distinct electronic effects compared to the 5-nitro analog (meta to methyl). This difference impacts electron-withdrawing effects, altering amine basicity and reactivity in subsequent reactions .
- Nitro groups in ortho/meta positions (e.g., 5-nitro) may sterically hinder reactions, whereas para-substituted nitro groups enhance resonance stabilization.
Methyl Group Influence :
- Methyl groups in positions 2 (m-TDA) or 4 (target compound) modulate solubility and steric bulk. m-TDA lacks a nitro group, making it more basic and suitable for polyurethane production .
Biological Activity: Benzo[g]quinoxaline derivatives (synthesized from naphthalene diamines) demonstrate potent anticancer activity (e.g., submicromolar cytotoxicity against MCF-7 cells).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
